

An In-depth Technical Guide to 2-Bromo-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromo-5-formylthiazole*

Cat. No.: *B057339*

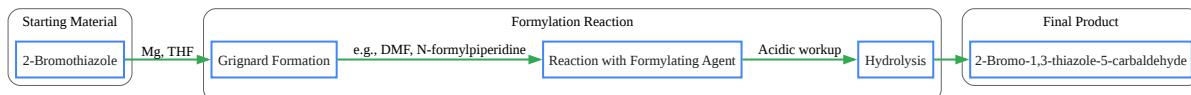
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-thiazole-5-carbaldehyde, also known by its IUPAC name 2-bromo-1,3-thiazole-5-carbaldehyde, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. [1][2] The thiazole ring is a prominent scaffold in numerous biologically active compounds, and the presence of both a bromine atom and a formyl group on this core structure makes 2-bromo-1,3-thiazole-5-carbaldehyde a versatile synthetic intermediate for the creation of a diverse range of derivatives.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological applications of this compound.

Chemical and Physical Properties


A summary of the key chemical and physical properties of 2-bromo-1,3-thiazole-5-carbaldehyde is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

Property	Value	Reference(s)
IUPAC Name	2-bromo-1,3-thiazole-5-carbaldehyde	[2]
Synonyms	2-Bromo-5-formylthiazole	[2]
CAS Number	464192-28-7	
Molecular Formula	C4H2BrNOS	[4] [5]
Molecular Weight	192.03 g/mol	[4]
Appearance	Red-brown solid	[4]
Melting Point	108-113 °C	
Purity	97-98%	[4]
Storage Temperature	2-8°C	
SMILES	O=Cc1cnc(Br)s1	[4]
InChI	1S/C4H2BrNOS/c5-4-6-1-3(2-7)8-4/h1-2H	[4]
InChIKey	DJUWIZUEHXRECB-UHFFFAOYSA-N	[4]

Synthesis

The synthesis of 2-bromo-1,3-thiazole-5-carbaldehyde can be achieved through various synthetic routes. One common approach involves the formylation of a pre-existing 2-bromothiazole ring. A general workflow for such a synthesis is outlined below.

General Synthetic Workflow

[Click to download full resolution via product page](#)

A generalized synthetic workflow for the preparation of 2-bromo-1,3-thiazole-5-carbaldehyde.

Experimental Protocol: Synthesis via Grignard Reaction

A common method for the introduction of the formyl group at the 5-position of the thiazole ring is through a Grignard reaction followed by quenching with a formylating agent.^[6] The following is a representative experimental protocol based on literature procedures for analogous compounds.

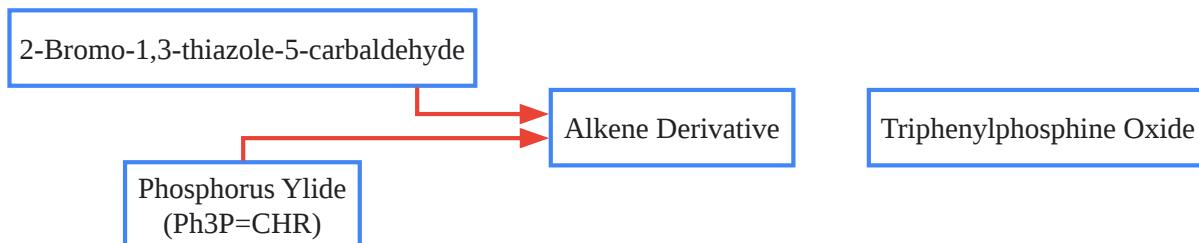
Materials:

- 2-Bromothiazole
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF) or N-formylpiperidine
- Anhydrous diethyl ether
- Hydrochloric acid (1 M)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate

- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

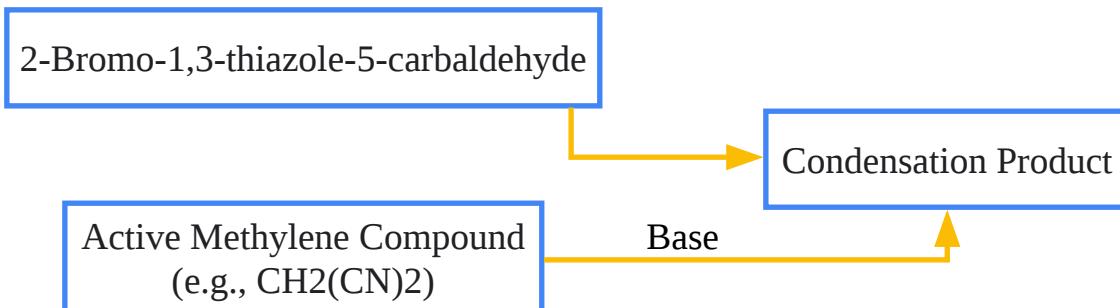
- Grignard Reagent Formation: Under an inert atmosphere (argon or nitrogen), magnesium turnings are placed in a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel. A solution of 2-bromothiazole in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is then stirred at reflux until the magnesium is consumed.
- Formylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of the formylating agent (e.g., DMF or N-formylpiperidine) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid at 0 °C. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-bromo-1,3-thiazole-5-carbaldehyde.


Chemical Reactivity and Synthetic Applications

The presence of both a reactive aldehyde group and a bromine atom on the thiazole ring makes 2-bromo-1,3-thiazole-5-carbaldehyde a valuable building block in organic synthesis. The aldehyde functionality can undergo a variety of classical transformations, while the bromine atom is amenable to cross-coupling reactions.

Reactions of the Aldehyde Group

The formyl group can participate in several carbon-carbon bond-forming reactions, allowing for the elongation and diversification of the molecule.


- Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The reaction involves the treatment of the aldehyde with a phosphorus ylide, which can be prepared from a phosphonium salt and a strong base. This reaction is highly versatile, and the stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

[Click to download full resolution via product page](#)

General scheme of the Wittig reaction with 2-bromo-1,3-thiazole-5-carbaldehyde.

- Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) The Knoevenagel condensation is a powerful tool for the synthesis of electron-deficient alkenes, which are themselves versatile intermediates.

[Click to download full resolution via product page](#)

General scheme of the Knoevenagel condensation with 2-bromo-1,3-thiazole-5-carbaldehyde.

Reactions of the Bromine Atom

The bromine atom at the 2-position of the thiazole ring can be substituted through various cross-coupling reactions, enabling the introduction of a wide range of substituents. Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose.

Biological and Medicinal Applications

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[\[1\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

While specific biological data for 2-bromo-1,3-thiazole-5-carbaldehyde is limited in the public domain, its role as a key intermediate in the synthesis of more complex, biologically active molecules is well-established.

Potential as a Scaffold for Kinase Inhibitors

The 2-aminothiazole scaffold, which can be readily synthesized from 2-bromothiazoles, is a well-known template for the design of kinase inhibitors.[\[24\]](#)[\[25\]](#) Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The ability to functionalize both the 2- and 5-positions of the thiazole ring makes 2-bromo-1,3-thiazole-5-carbaldehyde an attractive starting material for the development of novel kinase inhibitors.[\[26\]](#)[\[27\]](#)

Antimicrobial and Anticancer Potential

Numerous studies have demonstrated the antimicrobial and anticancer activities of various thiazole derivatives.[\[1\]](#)[\[16\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) The structural motifs that can be generated from 2-bromo-1,3-thiazole-5-carbaldehyde are present in compounds that have shown efficacy against various bacterial and fungal strains, as well as different cancer cell lines. Further derivatization and biological screening of compounds synthesized from this starting material could lead to the discovery of new therapeutic agents.

Conclusion

2-Bromo-1,3-thiazole-5-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its dual reactivity, stemming from the aldehyde and bromine functionalities, allows for the creation of a wide array of derivatives. While the direct biological activity of this compound is not extensively documented, its utility as a precursor to potent antimicrobial, anticancer, and kinase-inhibiting

molecules is evident. This technical guide serves as a foundational resource for researchers and scientists looking to explore the potential of 2-bromo-1,3-thiazole-5-carbaldehyde in their synthetic and medicinal chemistry endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jchemrev.com [jchemrev.com]
- 2. 2-Bromo-1,3-thiazole-5-carbaldehyde | C4H2BrNOS | CID 2773259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-1,3-thiazole-5-carboxaldehyde | CymitQuimica [cymitquimica.com]
- 5. 2-bromothiazole-5-carbaldehyde; CAS No.: 464192-28-7 [chemshuttle.com]
- 6. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms | Al-Nahrain Journal of Science [anjs.edu.iq]
- 24. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-1,3-thiazole-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057339#iupac-name-for-2-bromo-5-formylthiazole\]](https://www.benchchem.com/product/b057339#iupac-name-for-2-bromo-5-formylthiazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com